N-(5-chloro-2-phenoxyphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide
CAS No.:
Cat. No.: VC14598210
Molecular Formula: C22H21ClN4OS
Molecular Weight: 424.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21ClN4OS |
|---|---|
| Molecular Weight | 424.9 g/mol |
| IUPAC Name | N-(5-chloro-2-phenoxyphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide |
| Standard InChI | InChI=1S/C22H21ClN4OS/c23-17-9-10-20(28-18-6-2-1-3-7-18)19(16-17)25-22(29)27-14-12-26(13-15-27)21-8-4-5-11-24-21/h1-11,16H,12-15H2,(H,25,29) |
| Standard InChI Key | ZRPJIHBJJOQXBX-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=N2)C(=S)NC3=C(C=CC(=C3)Cl)OC4=CC=CC=C4 |
Introduction
Synthesis
While no direct synthetic route for this compound is provided in the search results, carbothioamides are typically synthesized via:
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Condensation Reactions: Reacting primary amines with isothiocyanates to form the carbothioamide moiety.
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Functionalization of Aromatic Rings: Incorporating halogen (chlorine) or phenoxy groups through halogenation or etherification reactions.
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Piperazine Derivatives Formation: Introducing piperazine through nucleophilic substitution or cyclization reactions.
Potential Applications
Carbothioamides and their derivatives are known for various biological activities:
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Antimicrobial Activity: Many carbothioamides exhibit antibacterial and antifungal properties due to their ability to interact with microbial enzymes or membranes.
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Antioxidant Properties: The presence of phenolic or aromatic groups often enhances radical scavenging activity.
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Anti-inflammatory Effects: Piperazine derivatives are frequently studied for their potential to inhibit inflammatory pathways.
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Anticancer Potential: The structural features of carbothioamides allow them to bind with DNA or proteins in cancer cells, disrupting cellular processes.
Related Compounds
The following compounds share similarities with N-(5-chloro-2-phenoxyphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide:
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N-(3-Cyano-benzothiophenyl)-thiadiazoles: Known for anti-inflammatory activity .
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Pyrazole-based Carbothioamides: Exhibit hydrogen bonding and biological activity .
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Chlorophenyl Derivatives: Display antioxidant and antimicrobial effects .
Analytical Data
Typical analytical techniques used to characterize similar compounds include:
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NMR Spectroscopy:
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Proton () and Carbon () NMR confirm structural details.
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Chemical shifts for aromatic protons, piperazine hydrogens, and carbothioamide groups are diagnostic.
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Mass Spectrometry (MS):
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Molecular ion peaks confirm molecular weight.
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Infrared Spectroscopy (IR):
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Characteristic peaks for C=S (around 1200–1250 cm) and NH groups.
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X-ray Crystallography:
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Provides precise bond angles and molecular geometry.
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